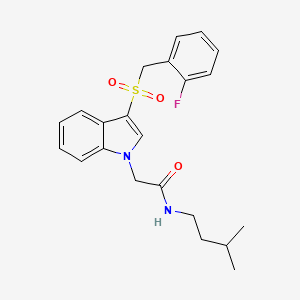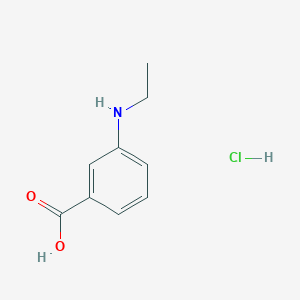![molecular formula C18H14ClN3O B2531317 N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide CAS No. 2034479-22-4](/img/structure/B2531317.png)
N-([2,3'-bipyridin]-5-ylmethyl)-2-chlorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a compound that features a bipyridine moiety linked to a chlorobenzamide group. Bipyridine derivatives are known for their versatile applications in coordination chemistry, catalysis, and material science due to their ability to form stable complexes with various metal ions . The presence of the chlorobenzamide group adds further chemical reactivity and potential biological activity to the compound.
Mechanism of Action
Target of Action
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is a complex molecule that primarily targets the Adaptor Protein-2 Associated Kinase 1 (AAK1) in the body . AAK1 is a key protein involved in endocytosis, a process that allows cells to take in molecules from the outside environment. By inhibiting AAK1, N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can potentially alter the cellular uptake of various substances .
Mode of Action
The interaction of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide with its target AAK1 results in the inhibition of this kinase. This inhibition can disrupt the normal functioning of endocytosis, affecting the way cells interact with their environment
Biochemical Pathways
Therefore, the inhibition of AAK1 by N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide could have significant downstream effects on cellular function .
Pharmacokinetics
The compound is known to be cns penetrant, indicating that it can cross the blood-brain barrier and exert effects within the central nervous system This suggests that the compound has good bioavailability, at least within the CNS
Result of Action
The molecular and cellular effects of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide’s action are largely dependent on its inhibition of AAK1. By disrupting AAK1 activity, the compound can alter endocytosis within cells, potentially affecting a wide range of cellular functions . The exact outcomes of these changes are subject to ongoing research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine core can be synthesized through various coupling reactions such as Suzuki, Stille, or Negishi coupling. These reactions involve the coupling of pyridine derivatives in the presence of a suitable catalyst, often palladium-based.
Attachment of the Chlorobenzamide Group: The chlorobenzamide group can be introduced via an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Bipyridine N-oxides.
Reduction: Amines and their derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A well-known bipyridine derivative used extensively in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with similar applications but different coordination properties.
2,3’-Bipyridine: Structurally similar to N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide but lacks the chlorobenzamide group.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)-2-chlorobenzamide is unique due to the presence of both the bipyridine and chlorobenzamide moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c19-16-6-2-1-5-15(16)18(23)22-11-13-7-8-17(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLNQESHYDRYKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2531237.png)


![N-[4-(dimethylsulfamoyl)phenyl]-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)
![methyl 2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)propanoate](/img/structure/B2531243.png)



![2-[2-methoxyethyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2531252.png)
![(2E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2531253.png)


![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)
